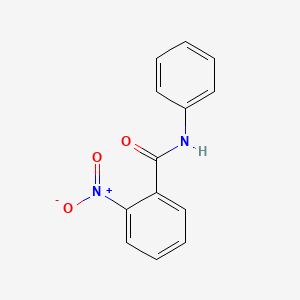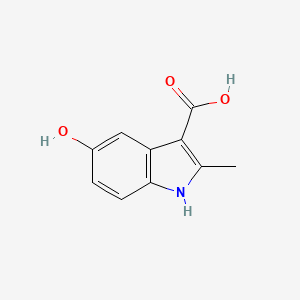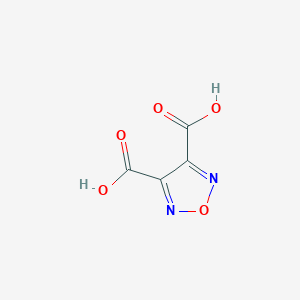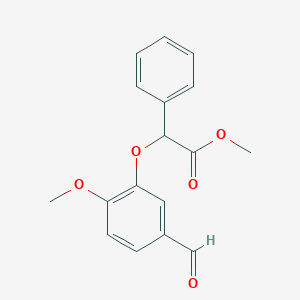
Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate
Vue d'ensemble
Description
“Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate” is a chemical compound. Unfortunately, there isn’t much detailed information available about this compound .
Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string or InChI key. For a similar compound, “(5-formyl-2-methoxyphenoxy)acetic acid”, the SMILES string isCOc1ccc(C=O)cc1OCC(O)=O and the InChI key is GCUIYKXCCXKSRU-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Environmental Epigenetics and Genome Flexibility
Research has highlighted the significant role of epigenetic modifications, such as DNA methylation and demethylation, in genome regulation and its adaptability to environmental and endogenous factors. These modifications are pivotal in driving epigenetic responses to environmental factors, potentially leading to genetic dysfunction and various pathologies. The review by Efimova et al. (2020) focuses on environmentally induced adverse effects on 5-hydroxymethylcytosine (5hmC) patterns in mammalian genomes, underscoring the sensitive nature of DNA hydroxymethylation as a biosensor for harmful environmental factors, which may induce specific changes through distinct metabolic pathways (Efimova et al., 2020).
Fluorescent Chemosensors Development
The development of fluorescent chemosensors based on 4-methyl-2,6-diformylphenol (DFP) has been an area of interest for detecting various analytes, including metal ions and neutral molecules. Roy (2021) discusses the high selectivity and sensitivity of DFP-based chemosensors, indicating a burgeoning research field with ample opportunities to modulate sensing selectivity and sensitivity for creating more advanced chemosensors (Roy, 2021).
Environmental Fate of Contaminants
Studies on the environmental fate of various contaminants, including alkylphenols and antimicrobial triclosan, highlight their persistence and toxicity in aquatic environments. Ying et al. (2002) and Bedoux et al. (2012) provide insights into the environmental distribution, biodegradation, and toxic effects of these compounds, emphasizing the need for understanding and mitigating their environmental impact (Ying et al., 2002); (Bedoux et al., 2012).
Pharmacological Properties of Natural Compounds
Research into the pharmacological properties of natural compounds, such as chlorogenic acid and osthole, has shown promising therapeutic potential against various diseases. Santana-Gálvez et al. (2017) and Zhang et al. (2015) review the health benefits and mechanisms of action of these compounds, highlighting their anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and cardiovascular protective activities (Santana-Gálvez et al., 2017); (Zhang et al., 2015).
Propriétés
IUPAC Name |
methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-20-14-9-8-12(11-18)10-15(14)22-16(17(19)21-2)13-6-4-3-5-7-13/h3-11,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJCEQVOQZLOKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OC(C2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377306 | |
| Record name | methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate | |
CAS RN |
885949-40-6 | |
| Record name | methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 9-[methyl-4-(trifluoromethoxy)anilino]-9-oxononanoate](/img/structure/B1620983.png)
![5-(2-Chloro-1,1-dimethylethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B1620984.png)
![3-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)pyridine-2-carbaldehyde](/img/structure/B1620985.png)
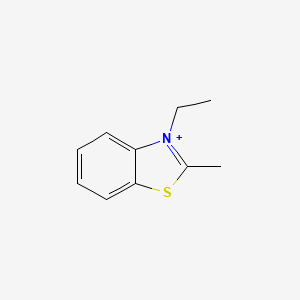
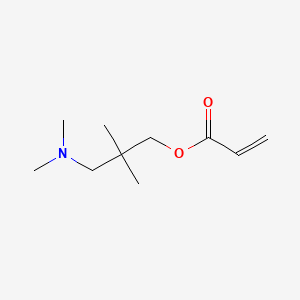
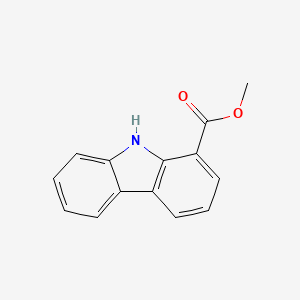
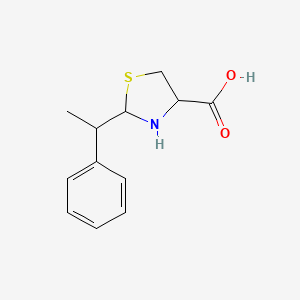
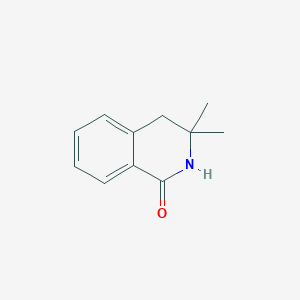
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B1620993.png)
